molecular formula C23H21ClN2O2S B303958 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Número de catálogo B303958
Peso molecular: 424.9 g/mol
Clave InChI: WEVKVCKWFJKSDM-BKUYFWCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment.

Mecanismo De Acción

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is selectively activated in hypoxic conditions. The hypoxia-activated prodrug is designed to target the hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a significant impact on the tumor microenvironment. It has been shown to reduce hypoxia, increase tumor oxygenation, and inhibit angiogenesis. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is selective for hypoxic tumor cells, which allows for targeted therapy. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. However, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has limitations as well. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. Additionally, the synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be challenging, which may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide research. One potential direction is the development of combination therapies that incorporate N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide with other cancer treatments. Another direction is the investigation of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in other types of cancer. Additionally, there is potential for the development of more potent hypoxia-activated prodrugs based on the N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide structure.
Conclusion:
In conclusion, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that has shown promising results in cancer treatment. Its selective targeting of hypoxic tumor cells, ability to enhance the efficacy of radiation therapy and chemotherapy, and impact on the tumor microenvironment make it a promising candidate for cancer treatment. However, further research is needed to fully understand its potential and limitations.

Métodos De Síntesis

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophene carboxylic acid, followed by the reaction of the resulting acid chloride with N-(4-chlorobenzyl)glycine to form the amide intermediate. This intermediate is then reacted with 2-(2-thienyl)vinyl boronic acid to yield N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Aplicaciones Científicas De Investigación

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.

Propiedades

Nombre del producto

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Fórmula molecular

C23H21ClN2O2S

Peso molecular

424.9 g/mol

Nombre IUPAC

N-[(Z)-3-[(4-chlorophenyl)methylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

Clave InChI

WEVKVCKWFJKSDM-BKUYFWCQSA-N

SMILES isomérico

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.